molecular formula C16H18BrNO2 B11943766 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide CAS No. 853331-19-8

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide

Cat. No.: B11943766
CAS No.: 853331-19-8
M. Wt: 336.22 g/mol
InChI Key: POOBKONWCXRICY-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is a halogenated aromatic compound featuring a furan ring substituted with a 4-bromophenyl group and a propanamide side chain with an isopropyl substituent. Its molecular formula is C₁₇H₁₉BrNO₂, with an average molecular mass of 357.25 g/mol. The bromophenyl group contributes to its electronic and steric properties, while the isopropyl moiety on the amide nitrogen influences solubility and steric interactions. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly those targeting inflammation or central nervous system disorders .

Properties

CAS No.

853331-19-8

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H18BrNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19)

InChI Key

POOBKONWCXRICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Propanamide Derivatives

The substitution on the amide nitrogen significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name N-Substituent Molecular Formula Molecular Mass (g/mol) Key Features
3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide Isopropyl C₁₇H₁₉BrNO₂ 357.25 Moderate lipophilicity, steric bulk
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide Cyclopentyl C₁₈H₂₀BrNO₂ 362.27 Higher lipophilicity, rigid structure
  • The cyclopentyl group introduces conformational rigidity, which may improve target binding affinity but reduce solubility .

Halogenated Aromatic Compounds with Anti-Inflammatory Activity

Compounds containing 4-bromophenyl groups have demonstrated notable bioactivity. For example:

Compound Structure Bioactivity (Anti-Inflammatory %) Reference Standard (Indomethacin %)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 59.5% 64.3%
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 61.9% 64.3%
  • Structural Comparison: The target compound lacks the oxadiazole ring present in the above analogs but shares the 4-bromophenyl moiety, which may contribute to similar anti-inflammatory mechanisms via COX-2 inhibition or reactive oxygen species scavenging .

Halogenated Phthalimides and Polymer Precursors

3-Chloro-N-phenyl-phthalimide (Fig. 1) is a polymer precursor with a halogenated aromatic system. Key differences include:

Property This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Furan-propanamide Phthalimide
Halogen Position Para-bromine on phenyl Meta-chlorine on phthalimide
Application Pharmaceutical candidate Polymer synthesis
  • The phthalimide’s rigid, planar structure facilitates π-π stacking in polymers, whereas the furan-propanamide’s flexibility may favor drug-receptor interactions .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The bromophenyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability but risking hepatotoxicity.
  • Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to cyclopentyl or benzyl substituents .

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving furan derivatives and amides. The synthetic pathway typically involves the condensation of 5-(4-bromophenyl)-2-furyl with isopropylpropanamide, utilizing various methodologies such as microwave-assisted synthesis to enhance yield and efficiency .

Cytotoxicity and Cancer Research

The biological activity of this compound has also been investigated in the context of cancer treatment. Compounds with similar structures have been identified as inhibitors of polo-like kinase 1 (Plk1), a protein involved in cell division and cancer progression. Inhibiting Plk1 may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound highlights the importance of the bromophenyl group in enhancing biological activity. The presence of halogen substituents appears to increase potency against various biological targets, including enzymes and receptors involved in disease pathways .

Example 1: Urease Inhibition

A study evaluating furan chalcone derivatives demonstrated that compounds with similar furan structures exhibited significant urease inhibition, with IC50 values lower than those of standard drugs like thiourea. This suggests that this compound may possess comparable or enhanced urease inhibitory effects .

Example 2: Cancer Cell Lines

Research into related compounds has shown that certain furan derivatives can induce apoptosis in cancer cell lines through the inhibition of Plk1. These findings indicate that further exploration of this compound could reveal its efficacy as a therapeutic agent in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide?

A multi-step approach is typically employed:

  • Step 1: Formation of the furan ring via cyclization of diketones or via Pd-catalyzed coupling reactions for bromophenyl incorporation .
  • Step 2: Propanamide linkage using coupling reagents (e.g., EDCI/HOBt) under inert conditions to avoid hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
  • Monitoring: Thin-layer chromatography (TLC) and 1H^1H-NMR at each step to confirm intermediates .

Q. How can researchers verify the structural integrity of this compound?

  • Spectroscopic confirmation:
    • 1H^1H- and 13C^{13}C-NMR to identify furan protons (~δ 6.5–7.5 ppm), bromophenyl aromatic signals, and isopropyl splitting patterns .
    • High-resolution mass spectrometry (HRMS) to validate molecular weight (428.33 g/mol) .
    • IR spectroscopy for amide C=O stretch (~1650–1680 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (where feasible) for absolute configuration confirmation, as demonstrated for structurally analogous bromophenyl acetamides .

Q. What are the primary challenges in purifying this compound?

  • Byproduct removal: Brominated byproducts from incomplete coupling reactions require gradient chromatography .
  • Hydrolysis sensitivity: Amide bonds are prone to degradation; use anhydrous solvents (e.g., DMF, THF) and low-temperature storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction path prediction: Quantum mechanical calculations (e.g., DFT) to model furan cyclization energetics and transition states .
  • Solvent optimization: COSMO-RS simulations to predict solvent effects on reaction yields .
  • Machine learning: Training models on analogous bromophenyl-furan systems to predict optimal reaction conditions (temperature, catalyst loading) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

  • Variable selection: Systematic modification of substituents (e.g., replacing bromophenyl with chlorophenyl or nitrophenyl) to assess electronic effects on bioactivity .
  • Orthogonal assays: Pair enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to distinguish target-specific effects from cytotoxicity .
  • Statistical design: Use factorial designs (e.g., Box-Behnken) to evaluate interactions between reaction parameters (pH, solvent polarity) and biological activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Controlled replication: Standardize assay conditions (e.g., cell line, incubation time) to minimize variability .
  • Metabolic stability testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal validation: Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies improve solubility for in vitro and in vivo studies?

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility enhancement .
  • Prodrug modification: Introduce ionizable groups (e.g., phosphate esters) at the isopropylamide moiety .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

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